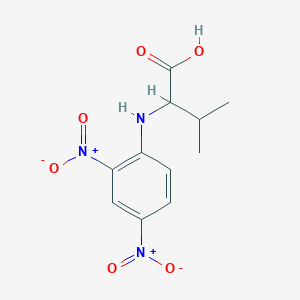

N-(2,4-Dinitrophenyl)-L-valine

Descripción general

Descripción

“N-(2,4-Dinitrophenyl)-L-valine” is a compound that is likely to have a structure similar to other 2,4-dinitrophenyl derivatives. These compounds typically consist of a benzene ring with two nitro groups and a hydrazine attached1. However, specific information about “N-(2,4-Dinitrophenyl)-L-valine” is not readily available in the literature.

Synthesis Analysis

The synthesis of “N-(2,4-Dinitrophenyl)-L-valine” would likely involve the reaction of 2,4-dinitrophenylhydrazine with L-valine under suitable conditions. However, specific details about the synthesis process are not readily available in the literature.Molecular Structure Analysis

The molecular structure of “N-(2,4-Dinitrophenyl)-L-valine” would likely be similar to other 2,4-dinitrophenyl derivatives, with a benzene ring, two nitro groups, and a hydrazine attached1. However, specific details about the molecular structure are not readily available in the literature.

Chemical Reactions Analysis

The chemical reactions involving “N-(2,4-Dinitrophenyl)-L-valine” are not readily available in the literature. However, 2,4-dinitrophenyl derivatives are known to undergo a variety of reactions, including condensation reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-Dinitrophenyl)-L-valine” are not readily available in the literature. However, 2,4-dinitrophenylhydrazine, a related compound, is known to be a red to orange solid that is sensitive to shock and friction1.Aplicaciones Científicas De Investigación

-

Nanoemulsions for Antimicrobial and Anti-biofilm Applications

- Summary : Nanoemulsions, which are nano-sized emulsions, have been used as novel antimicrobials and anti-biofilm agents due to their unique physicochemical properties, improved stability, and enhanced biocompatibility . They are typically spherical and the size of the spheres range from 20 to 200 nm .

- Methods : Nanoemulsions are engineered and designed to improve the targeted and localized delivery of drug moieties or bioactive compounds in physiological conditions with prolonged therapeutic efficacy without any adverse effect and related toxicity .

- Results : The physical stability and improved bioavailability of nanoemulsions can be exploited for efficient and localized delivery of antimicrobial drugs and anti-biofilm agents to target sites for combating microbial infections, biofilm formation and associated MDR phenomenon .

-

Physiologically-based pharmacokinetic model for 2,4-dinitrophenol

- Summary : 2,4-Dinitrophenol (DNP) is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned by the FDA due to the severe toxicities associated with the compound .

- Methods : The study investigated the whole body disposition of DNP in order to understand the relationship between the pharmacokinetics, efficacy, and toxicity in the C57BL/6J diet-induced obese mouse model .

- Results : Following intravenous administration of 1 mg/kg, and intraperitoneal administration of 5 mg/kg and 15 mg/kg of DNP, limited DNP distribution to tissues was found. Experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues .

-

Analytical Chemistry: 2,4-Dinitrophenyl acetate

- Summary : 2,4-Dinitrophenyl acetate is used in gas-liquid chromatography for analyzing carbonyl compounds, which are known flavor components.

- Methods : This method offers sensitivity and the ability to resolve complex mixtures.

- Results : The results of this application were not provided in the source.

-

Synthesis of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine Derivatives

- Summary : This research involves the synthesis of novel Schiff bases using N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives .

- Methods : The specific methods of synthesis and experimental procedures were not provided in the source .

- Results : The results of this application were not provided in the source .

-

Computational and Theoretical Chemistry of Newly Synthesized Compounds

- Summary : This study involves the computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides .

- Methods : The study used 1H-NMR and 13C-NMR spectroscopy, as well as density functional considerations through B3LYP functional correlation with 6-311+G (d) and 6-31G (d) basis set .

- Results : Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides (6d) and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol and − 10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

- Synthesis of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine Derivatives

- Summary : This research involves the synthesis of novel Schiff bases using N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives .

- Methods : The specific methods of synthesis and experimental procedures were not provided in the source .

- Results : The results of this application were not provided in the source .

Safety And Hazards

The safety and hazards associated with “N-(2,4-Dinitrophenyl)-L-valine” are not readily available in the literature. However, 2,4-dinitrophenylhydrazine, a related compound, is known to be flammable and toxic if swallowed34.

Direcciones Futuras

The future directions for research on “N-(2,4-Dinitrophenyl)-L-valine” are not readily available in the literature. However, there is ongoing research into the properties and potential applications of 2,4-dinitrophenyl derivatives5.

Please note that this information is based on the available literature and may not be fully accurate or complete. Further research is needed to confirm these details.

Propiedades

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLCDVYHZOZQKM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dinitrophenyl)-L-valine | |

CAS RN |

1694-97-9 | |

| Record name | N-(2,4-Dinitrophenyl)-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-dinitrophenyl)-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

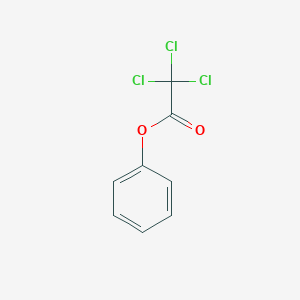

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)